3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization or chromatography are crucial to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a propanoic acid moiety.
2-Fluoro-5-(trifluoromethoxy)phenylboronic acid: Another similar compound with a boronic acid group and a different substitution pattern on the phenyl ring.
Uniqueness
3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F4O4 |
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Molecular Weight |
266.15 g/mol |
IUPAC Name |
3-[2-fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F4O4/c11-7-2-1-6(18-10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17) |
InChI Key |
MDULFUPWADDQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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